molecular formula C15H11NO B6646082 6-Pyridin-3-ylnaphthalen-2-ol

6-Pyridin-3-ylnaphthalen-2-ol

Cat. No.: B6646082
M. Wt: 221.25 g/mol
InChI Key: MDXMZUQFVFTPDO-UHFFFAOYSA-N
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Description

6-Pyridin-3-ylnaphthalen-2-ol is an organic compound that features a naphthalene ring substituted with a pyridine ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyridin-3-ylnaphthalen-2-ol typically involves the coupling of a naphthalene derivative with a pyridine derivative. One common method is the cross-coupling reaction using palladium catalysts. For example, the Suzuki-Miyaura coupling reaction can be employed, where a naphthalene boronic acid reacts with a pyridine halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Pyridin-3-ylnaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield naphthaldehyde or naphthoquinone derivatives, while reduction of the pyridine ring can produce piperidine derivatives .

Mechanism of Action

The mechanism by which 6-Pyridin-3-ylnaphthalen-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group and the nitrogen atom in the pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridin-3-ylnaphthalen-1-ol
  • 4-Pyridin-3-ylnaphthalen-2-ol
  • 6-Pyridin-2-ylnaphthalen-2-ol

Uniqueness

6-Pyridin-3-ylnaphthalen-2-ol is unique due to the specific positioning of the pyridine ring and hydroxyl group on the naphthalene scaffold. This arrangement can influence its electronic properties, reactivity, and binding interactions, making it distinct from other similar compounds .

Properties

IUPAC Name

6-pyridin-3-ylnaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-6-5-11-8-12(3-4-13(11)9-15)14-2-1-7-16-10-14/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXMZUQFVFTPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=C(C=C2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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